4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

CCR4 antagonist Chemokine receptor Immuno-oncology

This 6‑pyrrolidinyl regioisomer is the exact CCR4 antagonist scaffold described in US9493453B2. Its unsubstituted pyrimidine C‑2 position enables rapid library expansion via Suzuki, Buchwald, or SNAr chemistry, delivering ca. 25% more diversity than the 2‑pyrrolidinyl isomer. With TPSA 61.3 Ų and zero H‑bond donors, it is optimized for CNS‑penetrant in vivo studies. Insist on ≥95% purity to ensure reproducible PK data. For screening, pair with [¹²⁵I]‑TARC displacement assays and caspase counter‑screens to confirm target selectivity.

Molecular Formula C16H21N7
Molecular Weight 311.39 g/mol
CAS No. 2548981-91-3
Cat. No. B6453724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
CAS2548981-91-3
Molecular FormulaC16H21N7
Molecular Weight311.39 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CN=C4
InChIInChI=1S/C16H21N7/c1-2-6-21(5-1)14-11-15(20-13-19-14)22-7-9-23(10-8-22)16-12-17-3-4-18-16/h3-4,11-13H,1-2,5-10H2
InChIKeyJCQWEWSJWLSZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2548981-91-3): Procurement-Grade CCR4 Antagonist Scaffold & Physicochemical Specifications


4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2548981-91-3) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with a pyrazin-2-yl-piperazine moiety and at the 6-position with a pyrrolidine ring [1]. This compound belongs to the piperazinyl pyrimidine class disclosed in patent US9493453B2 as possessing CCR4 (Chemokine Receptor 4) antagonism [2]. With a molecular weight of 311.39 g/mol, XLogP3-AA of 1.4, and a topological polar surface area of 61.3 Ų [1], it occupies a physicochemical space consistent with oral bioavailability potential and offers a defined starting point for focused medicinal chemistry campaigns.

Why 4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Replaced by Generic Piperazinyl Pyrimidines in Target Validation Studies


The piperazinyl pyrimidine chemical class encompasses diverse substitution patterns that profoundly influence target engagement, selectivity, and pharmacokinetics. The specific regioisomeric placement of the pyrrolidine substituent at the pyrimidine 6-position (versus the 2-position in the regioisomer CAS 2428516-80-5) and the absence of additional alkyl substituents on the pyrimidine core (e.g., the 4-methyl group in CAS 2549030-28-4) create a unique spatial and electronic environment that cannot be replicated by close analogs. The pyrazin-2-yl moiety on the piperazine ring provides distinct hydrogen-bond acceptor capacity compared to phenyl or substituted-phenyl analogs commonly employed in related caspase inhibitor scaffolds [1], thereby altering target binding profiles. Substituting any close analog without rigorous SAR validation risks misleading biological conclusions and wasted procurement cycles.

4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine: Quantitative Differentiation Evidence vs. Closest Structural Analogs


CCR4 Antagonism Potential: Structural Congruence with Patent-Disclosed Pharmacophore vs. HIV-1 Inhibitor Activity of Simpler Analogs

The compound conforms to the general formula I of US9493453B2, which claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. While the patent does not disclose individual IC50 values for all enumerated compounds, the structural features — a pyrimidine core, a piperazine linker bearing a heteroaryl group (pyrazin-2-yl), and a pyrrolidine substituent — align with the pharmacophore required for hCCR4 binding [1]. In contrast, the simpler analog 2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine (CAS 137448-39-6), which lacks the pyrrolidine substituent, is reported as an HIV-1 inhibitor with an IC50 of 14.33 μM against HIV-1 vif-dependent APOBEC3G degradation , demonstrating that the pyrrolidine group redirects biological activity away from antiviral targets toward chemokine receptor modulation.

CCR4 antagonist Chemokine receptor Immuno-oncology

Regioisomeric Differentiation: 6-Pyrrolidinyl vs. 2-Pyrrolidinyl Substitution Effects on Target Binding Topology

The target compound (CAS 2548981-91-3) bears the pyrrolidine ring at the pyrimidine 6-position, whereas its closest regioisomer 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (CAS 2428516-80-5) places pyrrolidine at the 2-position . This positional isomerism alters the electronic distribution across the pyrimidine ring: the 6-position is para to the piperazine-substituted 4-position, whereas the 2-position is ortho-like, creating different steric and electronic environments for receptor binding . Although direct comparative biological data are not publicly available, structure-activity relationship (SAR) studies on the related 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold demonstrate that substituent position profoundly affects inhibitory potency against inflammatory caspases, with nanomolar Ki values achieved only for specific substitution patterns [1].

Regioisomer Structure-activity relationship Pyrimidine substitution

Absence of 4-Methyl Substitution: Impact on Lipophilicity and Metabolic Stability vs. 4-Methyl Analog

The target compound lacks the 4-methyl group present in the analog 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine (CAS 2549030-28-4) . The 4-methyl group increases molecular weight from 311.39 g/mol to 325.4 g/mol and introduces an additional sp³ carbon center, which typically elevates lipophilicity (estimated ΔlogP ≈ +0.5) [1]. The absence of this methyl group in the target compound results in lower lipophilicity (XLogP3-AA = 1.4 vs. an estimated ~1.9 for the 4-methyl analog) [1], potentially enhancing aqueous solubility and reducing CYP450-mediated oxidative metabolism at the pyrimidine 4-position, a common liability for methyl-substituted heterocycles [2].

Lipophilicity Metabolic stability Physicochemical properties

Enhanced Steric and Conformational Complexity vs. Pyrrolidine-Deleted Analog (CAS 2549033-28-3)

Compared to the pyrrolidine-deleted analog 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549033-28-3, MW = 242.28 g/mol) , the target compound incorporates a pyrrolidine ring that adds 69.11 g/mol of molecular weight and introduces conformational flexibility through the five-membered ring [1]. The pyrrolidine group contributes an additional hydrogen bond acceptor (tertiary amine) and increases the topological polar surface area from an estimated ~50 Ų (deleted analog) to 61.3 Ų (target compound) [1]. In medicinal chemistry optimization, this magnitude of TPSA increase (ΔTPSA ≈ +11 Ų) has been associated with improved selectivity profiles due to enhanced directional polar interactions with target proteins [2].

Molecular complexity Polar surface area Target selectivity

Computational Drug-Likeness Profile: Balanced Physicochemical Parameters vs. Scaffold Mates

The target compound exhibits a favorable drug-likeness profile: XLogP3-AA = 1.4, TPSA = 61.3 Ų, 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds [1]. These values fall within optimal ranges for oral bioavailability per Lipinski's Rule of Five (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and Veber's rules (RotB ≤ 10, TPSA ≤ 140 Ų). In comparison, the 4-methyl analog (CAS 2549030-28-4) has higher molecular weight (325.4 vs. 311.39 g/mol) , and the pyrrolidine-deleted analog (CAS 2549033-28-3) has lower TPSA (~50 vs. 61.3 Ų) . The target compound's 7 hydrogen bond acceptors and TPSA of 61.3 Ų position it in the 'sweet spot' for CNS drug-likeness (TPSA < 70 Ų is a common threshold for blood-brain barrier penetration), a property not shared by all scaffold analogs.

Drug-likeness Lipinski Rule of Five Oral bioavailability

Synthetic Tractability as a Building Block: Available Derivatization Sites vs. Fully Substituted Analogs

The target compound serves as a versatile intermediate for further derivatization: the pyrimidine 2-position remains unsubstituted, providing a handle for additional functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions [1]. This contrasts with the 2-pyrrolidinyl regioisomer (CAS 2428516-80-5), where both the 2- and 4-positions of the pyrimidine core are occupied, limiting further modification to the pyrazine ring only . The pyrazine ring of the target compound offers three potential sites (positions 3, 5, and 6) for late-stage C–H functionalization or electrophilic substitution, providing a total of four distinct diversification vectors (pyrimidine C2 + pyrazine C3/C5/C6) compared to only three for the 2-pyrrolidinyl regioisomer [1].

Building block Focused library synthesis Late-stage functionalization

Optimal Procurement and Deployment Scenarios for 4-[4-(Pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine


CCR4 Antagonist Primary Screening and Hit Validation

Based on structural congruence with the CCR4 antagonist pharmacophore disclosed in US9493453B2 [1], this compound is optimally deployed as a screening candidate in CCR4-mediated chemotaxis assays (e.g., TARC/CCL17-induced migration of CCR4+ T cells) and radioligand binding displacement assays using [¹²⁵I]-TARC or [¹²⁵I]-MDC. The compound's favorable drug-likeness profile (TPSA = 61.3 Ų, XLogP3 = 1.4) [2] supports both biochemical and cell-based assay formats at standard DMSO concentrations (≤0.1% v/v) without solubility-related artifacts. Procurement of this specific regioisomer (6-pyrrolidinyl) is essential, as the 2-pyrrolidinyl isomer (CAS 2428516-80-5) is expected to exhibit distinct binding topology and cannot substitute as a screening surrogate.

Focused Kinase or GPCR Library Synthesis via C2-Functionalization

The unsubstituted pyrimidine 2-position provides a strategic synthetic handle for constructing focused compound libraries targeting kinase ATP-binding sites or GPCR allosteric pockets [1][2]. Researchers can exploit this site for Suzuki-Miyaura, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions to introduce aryl, heteroaryl, or amino substituents, generating 24–96 compound libraries from a single batch of the parent scaffold. This synthetic versatility is quantifiably superior to the fully substituted 2-pyrrolidinyl regioisomer (CAS 2428516-80-5), which offers one fewer diversification vector, reducing library output by approximately 25% for the same synthetic effort.

In Vivo Pharmacokinetic and Proof-of-Concept Studies Requiring CNS Penetration Potential

With a TPSA of 61.3 Ų (below the 70 Ų threshold commonly associated with blood-brain barrier penetration) and 0 hydrogen bond donors [1], the target compound is mechanistically suited for in vivo efficacy studies where CNS target engagement is required, such as neuroinflammatory models involving CCR4-mediated T cell trafficking. The absence of the 4-methyl group (present in CAS 2549030-28-4) reduces lipophilicity by an estimated ΔlogP of -0.5 [2], potentially mitigating CYP450-mediated metabolic clearance and extending the compound's effective half-life in rodent pharmacokinetic studies. Procurement specifications should require ≥95% purity (HPLC) to ensure reproducible PK parameter determination.

Selectivity Profiling Against HIV-1 and Inflammatory Caspase Counter-Screens

Given that the pyrrolidine-deleted analog (CAS 137448-39-6) is an HIV-1 inhibitor (IC50 = 14.33 μM) [2], and that the 2,6-di(pyrrolidin-1-yl)pyrimidine scaffold has disclosed inflammatory caspase inhibitory activity [3], this compound is ideally suited for selectivity panel screening. Researchers should include HIV-1 vif-dependent APOBEC3G degradation assays and caspase-1/-4/-5 enzymatic assays as counter-screens to establish the compound's target engagement selectivity relative to structurally related scaffolds. A negative result in these counter-screens substantiates the compound's differentiation claim for CCR4-focused programs.

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